1-[4-(2,6-Dimethyl-4-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride is a synthetic organic compound with the molecular formula C20H33ClN2O. This compound is characterized by its unique structure, which includes an allyl group, a dimethylphenoxy group, and a piperazine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-Dimethyl-4-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Allyl Group: The allyl group is introduced through allylation reactions, often using allyl halides and suitable bases.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is attached to the butyl chain through etherification reactions, which may involve the use of phenols and alkyl halides.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions, often involving diamines and dihalides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted piperazine derivatives .
Scientific Research Applications
1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethyl-4-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine
- 1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-ethylpiperazine
- 1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-phenylpiperazine
Uniqueness
1-[4-(4-Allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the dimethylphenoxy group enhances its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
1-[4-(2,6-dimethyl-4-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.ClH/c1-5-8-19-15-17(2)20(18(3)16-19)23-14-7-6-9-22-12-10-21(4)11-13-22;/h5,15-16H,1,6-14H2,2-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAQBTHKIDRETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCN(CC2)C)C)CC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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